Cas no 2068-78-2 (Vincristine sulfate)
Vincristine sulfate Chemical and Physical Properties
Names and Identifiers
-
- Vincristine sulfate
- 22-OXOVINCALEUKOBLASTINE
- 22-OXOVINCALEUKO-BLASTINE SULFATE
- 22-OXOVINCALEUKOBLASTINE SULFATE SALT
- LEUROCRISTINE
- LEUROCRISTINE SULFATE
- LEUROCRISTINE SULFATE SALT
- VCR
- VCR, LEUKOCRISTINE SULFATE
- VCR SULFATE
- VINCRISTINE SULFATE, APOCYNACEAE SPECIES
- VINCRISTINE SULFATE SALT
- VINCRISTINE SULPHATE
- 22-oxo-vincaleukoblastinsulfate(1:1)(salt)
- kyocristine
- leurocristinesulfate(1:1)
- leurocristinesulfate(1:1)(salt)
- lilly37231
- nsc67574
- oncovin
- Vincristine
- Vincristine (sulfate)
- VINCRISTINE SULFATE(P)
- 22-Oxovincaleukoblastine sulfate
- 22-Oxovincaleukoblastine sulfate salt,Leurocristine sulfate salt,VCR
- NovopharM
- onkovin
- V5 PEPTIDE
- vincristin
- Vincrisul
- Vincrex
- Leurocristine sulfate (1:1) (salt)
- Leurocristine, sulfate (1:1) (salt)
- Alkaloid extracted from Vinca rosea Linn
- Vincristine Sulfate PFS
- Lilly 37231
- Vincasar PFS
- Vincristinsulfat [German]
- Vincaleukoblastine, 22-oxo-, sulfate (1:1) (salt)
- MLS002
- NSC-67574 sulfate
- VINCRISTINE SULFATE (USP-RS)
- DTXCID6024331
- Leurocristine, sulfate
- Vincristini sulfas
- Vincristine sulphate Salt
- 2068-78-2
- Leurocristine (sulfate);NSC-67574 (sulfate);22-Oxovincaleukoblastine (sulfate)
- V0129
- Vincrex (TN)
- Sulfate, Vincristine
- DTXSID8044331
- Marqibo
- Marqibo Kit
- MLS002702994
- Marqibo (TN)
- Vincristine sulfate (JP17/USP)
- methyl (3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-9-((3S,5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-6-formyl-5-hydroxy-8-methoxy-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate sulfate
- VINCRISTINE SULFATE (USP MONOGRAPH)
- VCR SULPHATE
- LCR
- A936684
- Oncovin (TN)
- NSC 67574
- VINCRISTINE SULFATE (IARC)
- DES-NA-METHYL-NA-FORMYLVINBLASTINE SULPHATE
- Leurocristine sulfate (1:1)
- LILLY-37231
- VINCRISTINE SULFATE (MART.)
- VINCRISTINE SULFATE (EP MONOGRAPH)
- Vincasar (TN)
- CHEMBL501867
- rel-Vincristine Sulfate
- HMS3678L11
- Vincristine, sulfate
- NSC-67574
- Vincristine sulfate liposome
- 1217704-93-2
- SCHEMBL3710
- AQTQHPDCURKLKT-JKDPCDLQSA-N
- Vincosid
- NS00076429
- Oncovin (Lilly)
- Methyl (3aR,4R,5S,5aR,10bR,13aR)-4-acetoxy-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-methoxycarbonyl-1,4,5,6,7,8,9,10-octahydro-3,7-methano-3-azacycloundecino(5,4-b)indol-9-yl)-6-formyl-5-hydroxy-8-methoxy-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino(8,1-cd)carbazole-5-carboxylate monosulfate
- D02197
- AKOS015895862
- 22-OXOVINCALEUKOBLASTINE SULFATE (1:1) (SALT)
- HMS3414L13
- LCR SULPHATE
- MFCD08706469
- CHEBI:79401
- LEUROCRISTINE SULPHATE
- Vincaleukoblastine, 22-oxo-, sulfate (1:1)
- methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
-
- MDL: MFCD08706469
- Inchi: 1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1
- InChI Key: AQTQHPDCURKLKT-JKDPCDLQSA-N
- SMILES: S(=O)(=O)(O)O.O(C(C)=O)[C@H]1[C@](C(=O)OC)([C@H]2[C@@]3(C4C=C([C@]5(C(=O)OC)C6=C(C7C=CC=CC=7N6)CCN6C[C@](CC)(C[C@@H](C6)C5)O)C(=CC=4N2C=O)OC)CCN2CC=C[C@]1(CC)[C@H]23)O
- BRN: 3924631
Computed Properties
- Exact Mass: 922.36700
- Monoisotopic Mass: 922.367
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 65
- Rotatable Bond Count: 10
- Complexity: 1830
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 254
- Molecular Weight: 923.0
Experimental Properties
- Color/Form: Powder
- Melting Point: 273-281 ºC
- Boiling Point: 273-281 °C
- Flash Point: °C
- Solubility: methanol: soluble20mg/mL
- Water Partition Coefficient: >=1 g/100 mL at 24 ºC
- PSA: 254.15000
- LogP: 4.52220
- Specific Rotation: D26 +8.5° (c = 0.8)
- Solubility: Not available
Vincristine sulfate Security Information
- Signal Word:Danger
- Hazard Statement: H300; H341; H361
- Warning Statement: P201; P202; P264; P270; P281; P301+P310; P308+P313; P321; P330; P405; P501
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:6.1
- Hazard Category Code: R36/37/38;R61
- Safety Instruction: S22; S24/25; S53; S45; S37/39; S26; S36/37/39
- FLUKA BRAND F CODES:8-10
- RTECS:OH6340000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:4°C, protect from light
- Packing Group:II
- Hazard Level:6.1(a)
- Risk Phrases:R36/37/38; R61
- Packing Group:II
- Safety Term:6.1(a)
Vincristine sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LO925-20mg |
Vincristine sulfate |
2068-78-2 | 98% | 20mg |
457.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LO925-5mg |
Vincristine sulfate |
2068-78-2 | 98% | 5mg |
214.0CNY | 2021-07-16 | |
| TRC | V314250-10mg |
Vincristine Sulfate |
2068-78-2 | 10mg |
$ 63.00 | 2023-09-05 | ||
| TRC | V314250-25mg |
Vincristine Sulfate |
2068-78-2 | 25mg |
$ 138.00 | 2023-09-05 | ||
| TRC | V314250-50mg |
Vincristine Sulfate |
2068-78-2 | 50mg |
$ 249.00 | 2023-09-05 | ||
| TRC | V314250-100mg |
Vincristine Sulfate |
2068-78-2 | 100mg |
$ 470.00 | 2023-04-16 | ||
| TRC | V314250-250mg |
Vincristine Sulfate |
2068-78-2 | 250mg |
$ 1098.00 | 2023-04-16 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1440-20mg |
Vincristine Sulfate |
2068-78-2 | 98% | 20mg |
$65 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7264-5mg |
Vincristine sulfate |
2068-78-2 | 98% | 5mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7264-25mg |
Vincristine sulfate |
2068-78-2 | 98% | 25mg |
¥831.00 | 2023-09-09 |
Vincristine sulfate Suppliers
Vincristine sulfate Related Literature
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Jessie E. P. Sun,Brandon Stewart,Alisa Litan,Seung Joon Lee,Joel P. Schneider,Sigrid A. Langhans,Darrin J. Pochan Biomater. Sci. 2016 4 839
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Laura Espa?ol,Ane Larrea,Vanesa Andreu,Gracia Mendoza,Manuel Arruebo,Victor Sebastian,María S. Aurora-Prado,Erika R. M. Kedor-Hackmann,Maria Ines R. M. Santoro,Jesus Santamaria RSC Adv. 2016 6 111060
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Jiao Chen,Tianhong Pan,Shan Chen,Xiaobo Zou RSC Adv. 2016 6 111718
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Sibel Emir Diltemiz,Maryam Tavafoghi,Natan Roberto de Barros,Masamitsu Kanada,Jyrki Hein?m?ki,Christopher Contag,Stephanie K. Seidlits,Nureddin Ashammakhi Mater. Chem. Front. 2021 5 6672
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Jianru Li,Zixia Zhang,Baoli Zhang,Xiyun Yan,Kelong Fan Biomater. Sci. 2023 11 3394
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Vinca alkaloids Vinca alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Vinca alkaloids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Other Chemical Reagents
Additional information on Vincristine sulfate
Introduction to Vincristine Sulfate (CAS No. 2068-78-2)
Vincristine sulfate, a derivative of the alkaloid vincristine, is a well-established chemotherapeutic agent with significant applications in the treatment of various malignancies. The compound is identified by its Chemical Abstracts Service (CAS) number, CAS No. 2068-78-2, which uniquely distinguishes it in the scientific and pharmaceutical communities. This introduction delves into the pharmacological profile, mechanisms of action, recent advancements, and future directions of research involving Vincristine sulfate.
The primary therapeutic utility of Vincristine sulfate lies in its ability to inhibit cell division by interfering with microtubule formation during mitosis. This mechanism is particularly effective against rapidly dividing cancer cells, making it a cornerstone in the treatment regimens for hematological malignancies such as acute lymphoblastic leukemia (ALL) and lymphomas. The compound's efficacy has been demonstrated in numerous clinical trials, where it has consistently shown promise in improving survival rates and reducing disease progression.
Recent studies have focused on enhancing the therapeutic index of Vincristine sulfate by exploring novel formulations and combination therapies. One notable area of research involves the development of targeted drug delivery systems that can selectively accumulate Vincristine sulfate in tumor tissues while minimizing systemic exposure. Such approaches aim to reduce the incidence of dose-limiting side effects, such as peripheral neuropathy, which is a common adverse effect associated with conventional vincristine administration.
Moreover, advancements in pharmacogenomics have shed light on the genetic factors that influence individual responses to Vincristine sulfate. By identifying predictive biomarkers, clinicians can tailor treatment strategies to optimize outcomes for patients with specific genetic profiles. This personalized medicine approach holds great potential for improving the precision and effectiveness of cancer therapy.
The role of Vincristine sulfate in combination therapies has also been extensively studied. Research indicates that pairing Vincristine sulfate with other chemotherapeutic agents or immunotherapy modalities can lead to synergistic effects, enhancing anti-tumor activity while maintaining acceptable toxicity profiles. For instance, studies have explored the benefits of combining Vincristine sulfate with targeted inhibitors or checkpoint inhibitors, which have shown encouraging results in preclinical models and early-phase clinical trials.
Emerging evidence suggests that Vincristine sulfate may also have applications beyond traditional oncology settings. Investigational studies are exploring its potential in managing certain inflammatory and autoimmune conditions by modulating immune cell function. This novel therapeutic application leverages the compound's ability to disrupt microtubule dynamics, which may indirectly influence immune responses in pathological settings.
From a chemical perspective, the synthesis and purification of high-purity Vincristine sulfate remain critical challenges due to its complex molecular structure and sensitivity to environmental factors. Recent innovations in synthetic methodologies have improved yield and purity, enabling more reliable production scales for pharmaceutical use. Additionally, advances in analytical techniques have enhanced our ability to characterize and monitor the quality of Vincristine sulfate throughout its lifecycle.
The regulatory landscape for Vincristine sulfate continues to evolve as new evidence emerges regarding its safety and efficacy. Regulatory agencies closely monitor clinical trial data and post-marketing surveillance to ensure that labeling and prescribing information remain up-to-date with the latest scientific understanding. This rigorous oversight ensures that patients receive optimal care while minimizing risks associated with therapy.
In conclusion, Vincristine sulfate (CAS No. 2068-78-2) remains a vital component of modern cancer therapy due to its well-established efficacy and ongoing potential for innovation. The integration of cutting-edge research into drug delivery systems, pharmacogenomics, combination therapies, and novel applications underscores its enduring relevance in oncology research. As scientific knowledge advances, the future promises even more refined and effective uses of this remarkable compound.